An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Caesium Sulfide
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Caesium Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of caesium sulfide (B99878) (Cs₂S). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this inorganic compound. This document outlines the fundamental structural characteristics, the experimental basis for their determination, and the interrelation between synthesis, structure, and properties.
Crystal Structure of Caesium Sulfide
Caesium sulfide crystallizes in a cubic anti-fluorite structure.[1] This structure is characterized by a face-centered cubic (FCC) arrangement of the sulfide (S²⁻) anions, with the caesium (Cs⁺) cations occupying all the tetrahedral interstitial sites.[1] This arrangement is the inverse of the fluorite (CaF₂) structure, where the cation and anion positions are swapped. The crystal system is cubic, and it belongs to the space group Fm-3m.[1]
In this structure, each sulfide anion is coordinated by eight caesium cations, forming a cubic geometry. Conversely, each caesium cation is tetrahedrally coordinated by four sulfide anions.[1] This high coordination number for the anion is a consequence of the large ionic radius of the caesium cation. The complete transfer of electrons from caesium to sulfur results in a predominantly ionic bonding character.[1]
Lattice Parameters
The lattice parameter of caesium sulfide has been determined by X-ray diffraction. The most precise value reported in the literature comes from the work of Sommer and Hoppe (1977).
| Parameter | Value | Crystal System | Space Group |
| Lattice constant (a) | 8.14(1) Å | Cubic | Fm-3m |
Data from Sommer, H., & Hoppe, R. (1977). Die Kristallstruktur von Caesiumsulfid und eine Bemerkung über Caesiumselenid, Caesiumtellurid, Rubidiumselenid und Rubidiumtellurid. Zeitschrift für anorganische und allgemeine Chemie, 429(1), 118-130.
Experimental Protocols
Synthesis of Caesium Sulfide Single Crystals
High-quality single crystals are a prerequisite for accurate single-crystal X-ray diffraction analysis. A common method for the synthesis of anhydrous caesium sulfide is the direct reaction of stoichiometric amounts of caesium metal and elemental sulfur in a non-aqueous solvent, such as anhydrous tetrahydrofuran (B95107) (THF). The reaction is typically carried out under an inert atmosphere (e.g., argon) to prevent the formation of oxides and hydroxides. The use of a catalyst, such as naphthalene (B1677914) or ammonia, can facilitate the reaction.
Reaction: 2 Cs + S → Cs₂S
The resulting caesium sulfide can be purified by recrystallization from a suitable solvent to obtain single crystals.
Single-Crystal X-ray Diffraction Data Collection
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Crystal Mounting: A suitable single crystal of caesium sulfide is selected under a microscope and mounted on a goniometer head. Due to the hygroscopic nature of caesium sulfide, the crystal must be handled in a dry, inert environment (e.g., a glovebox) and coated with a protective oil (e.g., paraffin (B1166041) oil) to prevent decomposition upon exposure to air.
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Diffractometer: The mounted crystal is placed on a four-circle single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).
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X-ray Source: A monochromatic X-ray source, typically Molybdenum (Mo-Kα, λ = 0.71073 Å) or Copper (Cu-Kα, λ = 1.5418 Å) radiation, is used.
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Data Collection Strategy: The diffractometer is programmed to collect a series of diffraction images (frames) by rotating the crystal through a range of angles. A typical data collection strategy involves collecting multiple runs of frames at different crystal orientations to ensure a complete and redundant dataset.
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Temperature Control: Data is often collected at low temperatures (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and more accurate data.
Data Processing and Structure Refinement
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Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects, and absorption. The data is then scaled to account for variations in crystal size and beam intensity.
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Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal system and the space group. For caesium sulfide, this would confirm the Fm-3m space group.
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Structure Solution: The initial positions of the atoms in the unit cell are determined. For a simple structure like caesium sulfide, these positions can often be deduced from the symmetry of the space group and chemical knowledge (direct methods).
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Structure Refinement: The atomic positions, and their anisotropic displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. The refinement process aims to minimize the difference between the observed and calculated structure factors.
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Final Validation: The final refined crystal structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and residual electron density maps, to ensure the quality and accuracy of the model.
Logical Relationship Diagram
The following diagram illustrates the logical workflow from the synthesis of caesium sulfide to its crystal structure and resulting properties.
Caption: Logical workflow from synthesis to properties of caesium sulfide.
